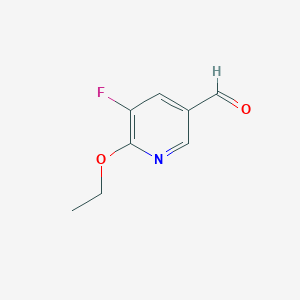

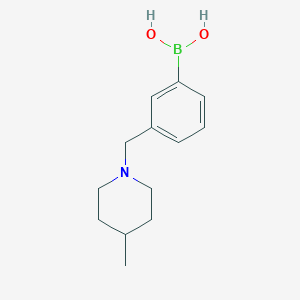

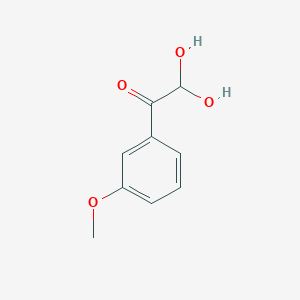

![molecular formula C12H12BNO3 B1425678 {4-[(2-Oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}boronic acid CAS No. 1334172-77-8](/img/structure/B1425678.png)

{4-[(2-Oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}boronic acid

Overview

Description

“{4-[(2-Oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}boronic acid” is a chemical compound that is related to the 1,4-Dihydropyridine (1,4-DHP) class of compounds . This class of compounds is notable for its diverse pharmaceutical applications . The compound is an intermediate used to prepare thiazolopyridine ureas as antitubercular agents acting through inhibition of DNA gyrase B .

Molecular Structure Analysis

The molecular structure of “this compound” is related to the 1,4-Dihydropyridine (1,4-DHP) class of compounds . The structure-activity relationships for this series of compounds were investigated by manipulating individual aromatic rings located at positions 1, 3, and 5 of the pyridone ring .

Scientific Research Applications

Boronic Acid Compounds in Materials Science

Boronic acids, including derivatives like "{4-[(2-Oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}boronic acid", play a significant role in the development of new materials with unique properties. Lin and Yang (2011) discuss the use of oxo boron clusters and their open frameworks in creating compounds with interesting optical properties such as photoluminescence and second harmonic generation. These materials have potential applications in catalysis, nonlinear optics, display, and lighting devices (Lin & Yang, 2011).

Drug Discovery and Boronic Acid Derivatives

Boronic acids have seen a steady increase in their incorporation into medicinal chemistry endeavors, with several boronic acid drugs approved by the FDA and Health Canada for various therapeutic uses. Plescia and Moitessier (2020) highlight the desirable properties of boronic acids, such as enhancing the potency of drugs or improving their pharmacokinetic profiles. This review explores the discovery processes of boronic acid drugs and synthetic developments that facilitate their addition to organic compounds, suggesting their broad potential in drug discovery (Plescia & Moitessier, 2020).

Environmental Applications: Boron Removal

The role of boronic acid compounds in environmental applications, particularly in the removal of boron from seawater, highlights their importance in addressing environmental concerns. Tu, Nghiem, and Chivas (2010) provide a comprehensive review of the mechanisms and effectiveness of boron removal by reverse osmosis membranes in seawater desalination, demonstrating the environmental relevance of boronic acid derivatives in purifying drinking water (Tu, Nghiem, & Chivas, 2010).

Biochemical and Biomedical Research

Boronic acids and their derivatives also find applications in biochemical and biomedical research. Sensors based on boronic acid with double recognition sites have been developed for improved selectivity and affinity, useful in recognizing carbohydrates, catecholamines, ions, and hydrogen peroxide. Bian et al. (2019) discuss how these sensors, owing to their double recognition sites, can significantly enhance binding affinity and selectivity, indicating their potential in medical diagnostics and biochemical research (Bian et al., 2019).

Mechanism of Action

Target of Action

The primary target of {4-[(2-Oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}boronic acid is DNA gyrase B . This enzyme plays a crucial role in DNA replication, and its inhibition can lead to the prevention of bacterial growth, making it a potential target for antitubercular agents .

Mode of Action

The compound interacts with its target, DNA gyrase B, by inhibiting its function . This inhibition disrupts the DNA replication process, leading to the cessation of bacterial growth .

Biochemical Pathways

The compound’s action primarily affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase B, the compound disrupts the unwinding of the DNA helix, a critical step in DNA replication . This disruption prevents the bacteria from replicating, thereby inhibiting its growth .

Pharmacokinetics

Boronic acids and their esters, in general, are known to be only marginally stable in water . This could potentially affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.

Result of Action

The result of the compound’s action is the inhibition of bacterial growth. By disrupting the DNA replication process through the inhibition of DNA gyrase B, the compound prevents the bacteria from replicating . This makes it a potential candidate for the development of antitubercular agents .

Action Environment

The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of boronic pinacol esters, a group to which this compound belongs, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may be influenced by the pH of its environment .

Properties

IUPAC Name |

[4-[(2-oxopyridin-1-yl)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO3/c15-12-3-1-2-8-14(12)9-10-4-6-11(7-5-10)13(16)17/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZQOPXXWYEQJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CN2C=CC=CC2=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

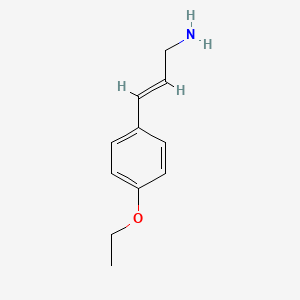

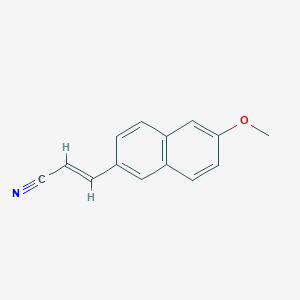

![2-{[2-(Methoxymethyl)phenyl]amino}benzonitrile](/img/structure/B1425602.png)

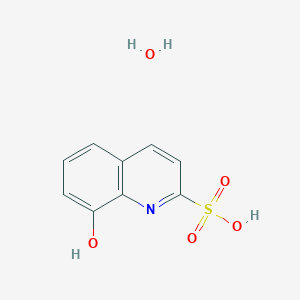

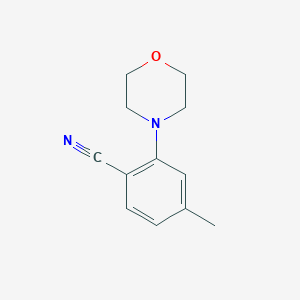

![3-{[(5-Methylpyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1425604.png)

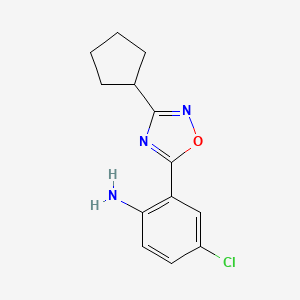

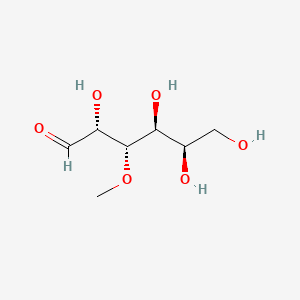

![(S)-4-Amino-2-[1-(3,4-dihydroxy-phenyl)-2-methanesulfonyl-ethyl]-isoindole-1,3-dione](/img/structure/B1425616.png)